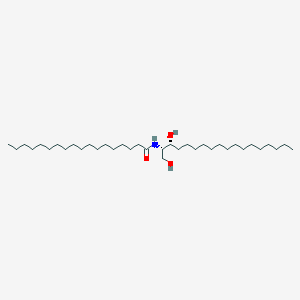

C18 Dihidroceramide

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La ceramida NG tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La ceramida NG ejerce sus efectos integrándose en la bicapa lipídica de la piel, mejorando la función de barrera y reduciendo la pérdida de agua transepidérmica . Interactúa con otros lípidos en el estrato córneo para formar una barrera cohesiva y protectora . Los objetivos moleculares incluyen enzimas involucradas en el metabolismo de los esfingolípidos, como la ceramida sintasa y la esfingomielinasa .

Análisis Bioquímico

Biochemical Properties

C18 Dihydroceramide interacts with various enzymes, proteins, and other biomolecules. It is produced in the endoplasmic reticulum (ER) through the acylation of sphinganine molecules by six isoforms of ceramide synthase (CerS), resulting in Dihydroceramides with varying acyl chain lengths . These interactions play a crucial role in the biochemical reactions involving C18 Dihydroceramide.

Cellular Effects

C18 Dihydroceramide has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it is involved in cellular stress responses, autophagy, cell growth, pro-death or pro-survival pathways, hypoxia, and immune responses .

Molecular Mechanism

C18 Dihydroceramide exerts its effects at the molecular level through several mechanisms. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, it is converted into ceramides with the addition of a double bond, a process that involves various binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of C18 Dihydroceramide change over time. It has been observed that the product’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies . For instance, recovery from an exercise bout decreased muscle ceramide concentration .

Dosage Effects in Animal Models

The effects of C18 Dihydroceramide vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

C18 Dihydroceramide is involved in the de novo sphingolipid synthesis pathway . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

C18 Dihydroceramide is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of C18 Dihydroceramide and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

La ceramida NG se sintetiza típicamente mediante la reacción de amidación entre una base esfingoides y un ácido graso . La ruta sintética implica la condensación de palmitoil-CoA y serina para formar 3-ceto-dihidroesfingosina, que luego se reduce a dihidroesfingosina. Este intermedio se aciló por la enzima (dihidro) ceramida sintasa para producir dihidroceramida, que finalmente se desatura para formar ceramida . Los métodos de producción industrial a menudo implican reacciones químicas con precursores que se asemejan a los precursores naturales de esfingolípidos que se encuentran en los organismos vivos .

Análisis De Reacciones Químicas

La ceramida NG se somete a diversas reacciones químicas, entre ellas:

Reducción: Las reacciones de reducción pueden convertir las ceramidas de nuevo a sus formas de base esfingoides.

Los reactivos comunes que se utilizan en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones incluyen ceramida-1-fosfato y varios glicoesfingolípidos .

Comparación Con Compuestos Similares

La ceramida NG es única entre las ceramidas debido a su longitud específica de cadena de ácido graso y su estructura de base esfingoides . Compuestos similares incluyen:

Ceramida NP: Conocida por su capacidad para retener la humedad y mejorar la elasticidad de la piel.

Ceramida AP: Se utiliza por sus propiedades antiinflamatorias y su capacidad para reparar la barrera cutánea.

Ceramida EOP: Eficaz en la restauración del equilibrio lipídico de la piel.

La ceramida NG destaca por su papel específico en la mejora de la función de barrera de la piel y su uso generalizado en formulaciones cosméticas .

Propiedades

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H73NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h34-35,38-39H,3-33H2,1-2H3,(H,37,40)/t34-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTJQXAANJHSCE-OIDHKYIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H73NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177594 | |

| Record name | Ceramide 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2304-80-5 | |

| Record name | N-Stearoyl dihydrosphingosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceramide NG | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14706 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ceramide 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-STEAROYL DIHYDROSPHINGOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AD8CNQ956 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cer(d18:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

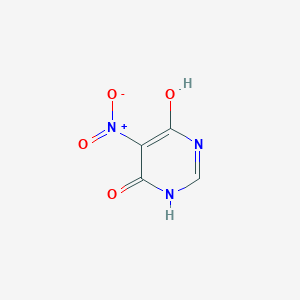

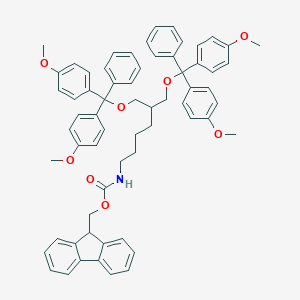

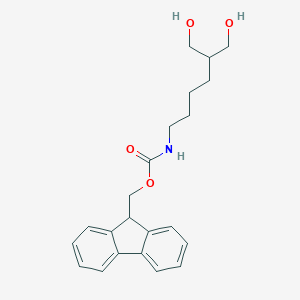

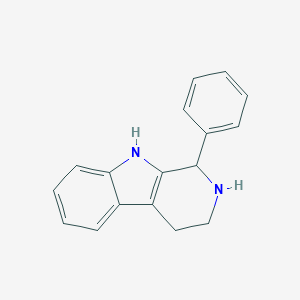

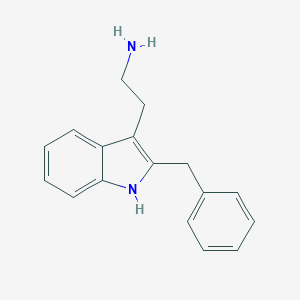

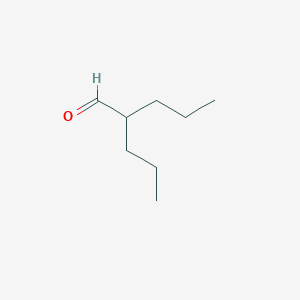

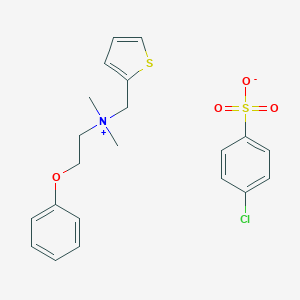

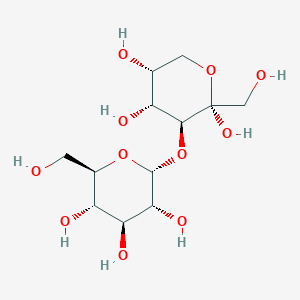

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of C18 Dihydroceramide in Photodynamic Therapy (PDT) for cancer?

A: Research suggests that C18 Dihydroceramide plays a role in the effectiveness of PDT for cancer treatment. Specifically, studies have shown that reducing the levels of C18 Dihydroceramide in head and neck squamous carcinoma cells makes these cells more resistant to apoptosis (programmed cell death) induced by PDT using the photosensitizer silicone phthalocyanine Pc 4. [, ] This resistance to apoptosis is linked to the downregulation of ceramide synthases, particularly Ceramide Synthase 1 (CERS1) and Ceramide Synthase 6 (CerS6), which are involved in the production of C18 Dihydroceramide. [, ] This suggests that maintaining sufficient levels of C18 Dihydroceramide may be important for the success of PDT in certain cancers.

Q2: Are there any genetic factors linked to elevated levels of C18 Dihydroceramide (and other ceramides) in individuals with metabolic syndrome?

A: Research has identified a potential link between specific genetic variants and elevated plasma ceramides, including C18 Dihydroceramide, in individuals with metabolic syndrome. [] Ten variants across six genes (ACER1, CERS3, CERS6, SGMS1, SPTLC2, and SPTLC3) involved in ceramide biosynthesis were significantly associated with increased levels of at least one ceramide species. [] This suggests a genetic predisposition to elevated ceramide levels, which could contribute to the development of metabolic syndrome and associated complications.

Q3: What is the significance of understanding the substrate specificity of dihydroceramide desaturase in relation to C18 Dihydroceramide?

A: Dihydroceramide desaturase is the enzyme responsible for converting dihydroceramides, like C18 Dihydroceramide, into ceramides. Research on fetal rat skin revealed that this enzyme displays substrate specificity, meaning it doesn't process all dihydroceramides equally. [] It was found to be most active with dihydroceramides containing fatty acids of C10, C14, or C18 in length, with C14 being the most efficiently desaturated. [] This specificity highlights the importance of chain length in the dihydroceramide structure for enzyme recognition and activity, which ultimately influences ceramide production.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

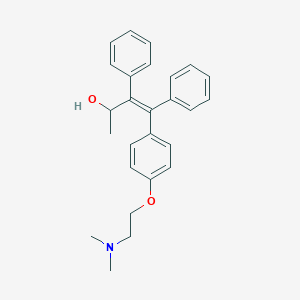

![2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine](/img/structure/B14377.png)

![(3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one](/img/structure/B14381.png)

![(3aR,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14382.png)

![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B14383.png)